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Introduction

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in a range of
autoimmune and inflammatory diseases. Sofnobrutinib (formerly AS-0871) is a novel, highly
selective, non-covalent BTK inhibitor currently under investigation. This guide provides a
comprehensive comparison of Sofnobrutinib's performance with other BTK inhibitors,
supported by preclinical and clinical data. We will delve into its mechanism of action, efficacy in
various disease models, and safety profile, offering a valuable resource for researchers and
drug development professionals.

Mechanism of Action of Sofnobrutinib

Sofnobrutinib is an orally active small molecule that selectively inhibits Bruton's tyrosine
kinase (BTK), a key enzyme in the signaling pathways of B-cells and myeloid cells.[1] Unlike
first-generation covalent BTK inhibitors, Sofnobrutinib binds non-covalently to BTK, offering
the potential for a differentiated safety profile. BTK is a crucial component of the B-cell receptor
(BCR) and Fc receptor (FcR) signaling pathways.[1] By inhibiting BTK, Sofnobrutinib
effectively blocks the activation of B-cells and basophils, thereby reducing the production of
autoantibodies and the release of inflammatory mediators such as histamine and cytokines.[1]

[2]

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b10796931?utm_src=pdf-interest
https://www.benchchem.com/product/b10796931?utm_src=pdf-body
https://www.benchchem.com/product/b10796931?utm_src=pdf-body
https://www.benchchem.com/product/b10796931?utm_src=pdf-body
https://www.benchchem.com/product/b10796931?utm_src=pdf-body
https://www.carnabio.com/english/discovery/pipeline_sofnobrutinib.html
https://www.benchchem.com/product/b10796931?utm_src=pdf-body
https://www.carnabio.com/english/discovery/pipeline_sofnobrutinib.html
https://www.benchchem.com/product/b10796931?utm_src=pdf-body
https://www.carnabio.com/english/discovery/pipeline_sofnobrutinib.html
https://ircms.irstreet.com/contents/data_file.php?template=1978&brand=&folder_contents=17443&src_data=395404&filename=pdf_file.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10796931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

B-Cell Receptor
(BCR)

Fc Receptor
(FcR)

Sofnobrutinib

e

PLCy2

Click to download full resolution via product page

Preclinical Efficacy of Sofnobrutinib in New Disease
Models
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Sofnobrutinib has demonstrated significant therapeutic potential in preclinical models of
autoimmune and inflammatory diseases.

Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used animal model for rheumatoid arthritis. Oral administration of
Sofnobrutinib has been shown to produce excellent therapeutic effects in a mouse model of
CIA.[2] While specific quantitative data from the primary preclinical studies are not publicly
available, the reported "significant efficacy" suggests a reduction in arthritis severity, which is
typically measured by a decrease in paw swelling and improved arthritis scores.[1]

Passive Cutaneous Anaphylaxis (PCA) Model

The PCA model is used to evaluate the in vivo efficacy of drugs in inhibiting IgE-mediated
allergic reactions. Sofnobrutinib demonstrated a strong, dose-dependent inhibition of
inflammatory reactions in PCA models in both mice and rats.[1][2] In a mouse PCA model, a 30
mg/kg oral dose of Sofnobrutinib resulted in a significant reduction in the anaphylactic
response.

Comparison with Alternative BTK Inhibitors in
Preclinical Models

A direct head-to-head comparison of Sofnobrutinib with other BTK inhibitors in the same
preclinical studies is not yet available. The following tables summarize data from various
studies to provide a comparative perspective. Disclaimer: The data below is compiled from
different studies and may not be directly comparable due to variations in experimental
protocols.

Table 1: Comparative Efficacy of BTK Inhibitors in the Collagen-Induced Arthritis (CIA) Model
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Inhibitor

Type

Dose

Effect

Reference

Sofnobrutinib

Non-covalent

Not specified

"Significant
efficacy" and
"excellent
therapeutic

effects"

[1](2]

Amelioration

of

Ibrutinib Covalent Not specified - [3]
arthritis
o N Reduction in
Acalabrutinib Covalent Not specified - ) [3]
arthritis severity
Reduction in
Zanubrutinib Covalent Not specified inflammatory [4]
markers
) o B Efficacious in B-
Pirtobrutinib Non-covalent Not specified [5]

cell models

Table 2: Comparative Efficacy of BTK Inhibitors in the Passive Cutaneous Anaphylaxis (PCA)
Model
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Inhibitor Type Dose Effect Reference

Strong inhibition
- 30 mg/kg .
Sofnobrutinib Non-covalent of inflammatory [11[2]
(mouse) ]
reactions

Amelioration of

Ibrutinib Covalent Not specified ) [3]
anaphylaxis
Completely
prevented
o moderate IgE-
Acalabrutinib Covalent 2 oral doses ) [6]
mediated

anaphylaxis in
humanized mice

Data not readily
Zanubrutinib Covalent Not specified available in

public domain

Data not readily
Pirtobrutinib Non-covalent Not specified available in

public domain

Clinical Validation: Phase 1 Study of Sofnobrutinib

A first-in-human Phase 1 clinical trial of Sofnobrutinib in healthy volunteers has been
completed. The study consisted of a single ascending dose (SAD) part and a multiple
ascending dose (MAD) part.

Safety and Tolerability

Across the entire study, Sofnobrutinib was found to be safe and well-tolerated.[7][8] All
adverse events (AEs) were mild or moderate, with no apparent dose-proportional trend in
severity or frequency.[7][8] Importantly, no serious treatment-emergent AEs, cardiac
arrhythmias, or bleeding-related AEs were reported.[7][8]

Pharmacokinetics (PK)
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In the SAD study, Sofnobrutinib exhibited approximately dose-dependent systemic exposures

up to 900 mg, with rapid absorption and a gradual decline.[7][8] In the MAD study, there was

low accumulation after multiple dosing, and a steady state was reached on or before Day 7.[7]

[8]

Pharmacodynamics (PD)

Sofnobrutinib demonstrated robust and dose-dependent pharmacodynamic effects.[2][7]

Single doses rapidly suppressed basophil and B-cell activation.[7][9] Multiple dosing achieved

significant inhibition of basophil activation.[7][9]

Table 3: Summary of Phase 1 Clinical Trial Results for Sofnobrutinib

Single Ascending Dose

Multiple Ascending Dose

Parameter
(SAD) (MAD)
50 mg, 150 mg, 300 mg (twice
Dose Range 5 mg - 900 mg )
daily for 14 days)
Safe and well-tolerated at all Safe and well-tolerated at all
Safety

doses.[7][8]

doses.[7][8]

Key PK Findings

Rapid absorption (Tmax: 2.5-

4.0 h), Mean half-life: 3.7-9.0
h.[7][8]

Low accumulation (mean ratios
<1.54), Steady state by Day 7.

[71(8]

Key PD Findings

Strong inhibition of basophil

and B-cell activation at 2100

mg.[1]

290% inhibition of basophil
activation at 150 mg and 300
mg twice daily.[1][2]

IC50 (Basophil Activation)

54.06 ng/mL[7][8][9]

57.01 ng/mL[7][8][9]

IC50 (B-Cell Activation)

187.21 ng/mL[7][8][9]

Not specified

Experimental Protocols

© 2025 BenchChem. All rights reserved. 6/11

Tech Support


https://www.benchchem.com/product/b10796931?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11551066/
https://www.researchgate.net/publication/385701948_Safety_pharmacokinetics_and_pharmacodynamics_of_sofnobrutinib_a_novel_non-covalent_BTK_inhibitor_in_healthy_subjects_First-in-human_phase_I_study
https://pmc.ncbi.nlm.nih.gov/articles/PMC11551066/
https://www.researchgate.net/publication/385701948_Safety_pharmacokinetics_and_pharmacodynamics_of_sofnobrutinib_a_novel_non-covalent_BTK_inhibitor_in_healthy_subjects_First-in-human_phase_I_study
https://www.benchchem.com/product/b10796931?utm_src=pdf-body
https://ircms.irstreet.com/contents/data_file.php?template=1978&brand=&folder_contents=17443&src_data=395404&filename=pdf_file.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11551066/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11551066/
https://pubmed.ncbi.nlm.nih.gov/39523516/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11551066/
https://pubmed.ncbi.nlm.nih.gov/39523516/
https://www.benchchem.com/product/b10796931?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11551066/
https://www.researchgate.net/publication/385701948_Safety_pharmacokinetics_and_pharmacodynamics_of_sofnobrutinib_a_novel_non-covalent_BTK_inhibitor_in_healthy_subjects_First-in-human_phase_I_study
https://pmc.ncbi.nlm.nih.gov/articles/PMC11551066/
https://www.researchgate.net/publication/385701948_Safety_pharmacokinetics_and_pharmacodynamics_of_sofnobrutinib_a_novel_non-covalent_BTK_inhibitor_in_healthy_subjects_First-in-human_phase_I_study
https://pmc.ncbi.nlm.nih.gov/articles/PMC11551066/
https://www.researchgate.net/publication/385701948_Safety_pharmacokinetics_and_pharmacodynamics_of_sofnobrutinib_a_novel_non-covalent_BTK_inhibitor_in_healthy_subjects_First-in-human_phase_I_study
https://pmc.ncbi.nlm.nih.gov/articles/PMC11551066/
https://www.researchgate.net/publication/385701948_Safety_pharmacokinetics_and_pharmacodynamics_of_sofnobrutinib_a_novel_non-covalent_BTK_inhibitor_in_healthy_subjects_First-in-human_phase_I_study
https://www.carnabio.com/english/discovery/pipeline_sofnobrutinib.html
https://www.carnabio.com/english/discovery/pipeline_sofnobrutinib.html
https://ircms.irstreet.com/contents/data_file.php?template=1978&brand=&folder_contents=17443&src_data=395404&filename=pdf_file.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11551066/
https://www.researchgate.net/publication/385701948_Safety_pharmacokinetics_and_pharmacodynamics_of_sofnobrutinib_a_novel_non-covalent_BTK_inhibitor_in_healthy_subjects_First-in-human_phase_I_study
https://pubmed.ncbi.nlm.nih.gov/39523516/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11551066/
https://www.researchgate.net/publication/385701948_Safety_pharmacokinetics_and_pharmacodynamics_of_sofnobrutinib_a_novel_non-covalent_BTK_inhibitor_in_healthy_subjects_First-in-human_phase_I_study
https://pubmed.ncbi.nlm.nih.gov/39523516/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11551066/
https://www.researchgate.net/publication/385701948_Safety_pharmacokinetics_and_pharmacodynamics_of_sofnobrutinib_a_novel_non-covalent_BTK_inhibitor_in_healthy_subjects_First-in-human_phase_I_study
https://pubmed.ncbi.nlm.nih.gov/39523516/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10796931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Animal_Models

Click to download full resolution via product page

Collagen-Induced Arthritis (CIA) Model Protocol
(General)

 Induction of Arthritis: Male DBA/1 mice are typically used. Arthritis is induced by an initial
intradermal injection of an emulsion of bovine type Il collagen and Complete Freund's
Adjuvant (CFA) at the base of the tail. A booster injection is given 21 days later.

o Treatment: Oral administration of Sofnobrutinib or a vehicle control is initiated at a
predetermined time point, either prophylactically (before disease onset) or therapeutically
(after disease onset).
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» Assessment: The severity of arthritis is monitored regularly by scoring the paws for signs of
inflammation (redness, swelling). Paw volume is also measured using a plethysmometer. At
the end of the study, joints are collected for histological analysis to assess inflammation,
pannus formation, and bone erosion. Cytokine levels in the serum or joint tissue may also be
measured.[4]

Passive Cutaneous Anaphylaxis (PCA) Model Protocol
(General)

o Sensitization: Mice or rats are passively sensitized by an intradermal injection of an anti-DNP
IgE antibody into one ear.

o Treatment: After a specific period (e.g., 24 hours), the animals are orally administered
Sofnobrutinib or a vehicle control.

o Challenge: A short time after treatment (e.g., 1 hour), the animals are challenged with an
intravenous injection of DNP-HSA (dinitrophenyl-human serum albumin) mixed with Evans
blue dye.

¢ Assessment: The intensity of the anaphylactic reaction is quantified by measuring the
amount of Evans blue dye that has extravasated into the ear tissue. This is typically done by
extracting the dye from the ear tissue and measuring its absorbance.

Phase 1 Clinical Trial Protocol (Sofnobrutinib)

o Study Design: A randomized, double-blind, placebo-controlled study in healthy adult
subjects.

» Single Ascending Dose (SAD) Part: Subjects received a single oral dose of Sofnobrutinib
(ranging from 5 mg to 900 mg) or a placebo. Safety, tolerability, pharmacokinetics (PK), and
pharmacodynamics (PD) were assessed at regular intervals.

o Multiple Ascending Dose (MAD) Part: Subjects received twice-daily oral doses of
Sofnobrutinib (50 mg, 150 mg, or 300 mg) or a placebo for 14 days. Safety, tolerability, PK,
and PD were monitored throughout the dosing period and during follow-up.

e Assessments:
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o Safety: Monitoring of adverse events, clinical laboratory tests, vital signs, and
electrocardiograms (ECGS).

o Pharmacokinetics: Collection of blood samples at various time points to determine the
concentration of Sofnobrutinib and its metabolites.

o Pharmacodynamics: Measurement of BTK target engagement and downstream signaling
effects, such as the inhibition of anti-lgD-induced CD69 expression on B-cells and anti-
IgE-induced CD63 expression on basophils in ex vivo whole blood assays.[1][7]

Conclusion and Future Directions

Sofnobrutinib has demonstrated a promising preclinical and early clinical profile as a highly
selective, non-covalent BTK inhibitor. Its significant efficacy in animal models of rheumatoid
arthritis and allergic inflammation, coupled with a favorable safety, tolerability, and
pharmacodynamic profile in healthy volunteers, supports its further development for the
treatment of autoimmune and inflammatory diseases.

Future research should focus on head-to-head comparative studies with other BTK inhibitors to
better delineate the specific advantages of Sofnobrutinib. The ongoing and planned Phase 2
clinical trials will be crucial in validating its therapeutic potential in patient populations and
establishing its efficacy and long-term safety. The unique non-covalent binding mechanism of
Sofnobrutinib may offer a differentiated clinical profile, potentially providing a valuable
therapeutic alternative for patients with a range of immune-mediated disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5890333/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5890333/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2517440/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2517440/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10651869/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10651869/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7456252/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7456252/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11551066/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11551066/
https://www.researchgate.net/publication/385701948_Safety_pharmacokinetics_and_pharmacodynamics_of_sofnobrutinib_a_novel_non-covalent_BTK_inhibitor_in_healthy_subjects_First-in-human_phase_I_study
https://pubmed.ncbi.nlm.nih.gov/39523516/
https://pubmed.ncbi.nlm.nih.gov/39523516/
https://pubmed.ncbi.nlm.nih.gov/39523516/
https://www.benchchem.com/product/b10796931#validating-the-therapeutic-potential-of-sofnobrutinib-in-new-disease-models
https://www.benchchem.com/product/b10796931#validating-the-therapeutic-potential-of-sofnobrutinib-in-new-disease-models
https://www.benchchem.com/product/b10796931#validating-the-therapeutic-potential-of-sofnobrutinib-in-new-disease-models
https://www.benchchem.com/product/b10796931#validating-the-therapeutic-potential-of-sofnobrutinib-in-new-disease-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10796931?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10796931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10796931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

